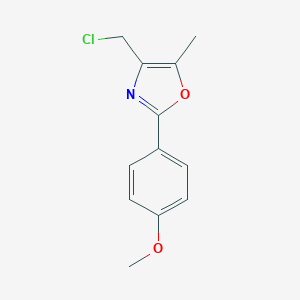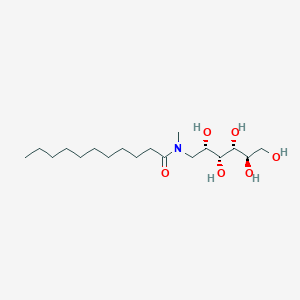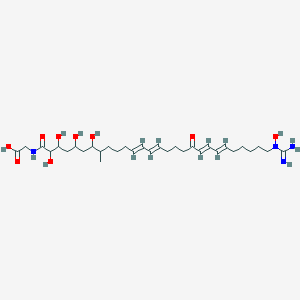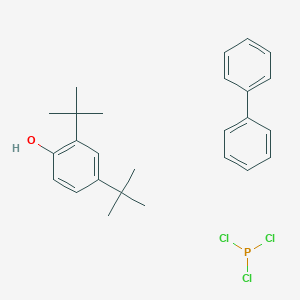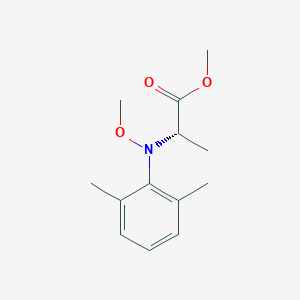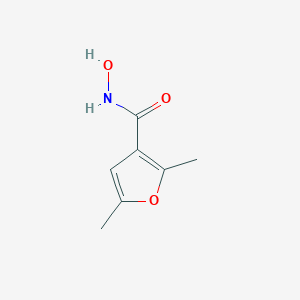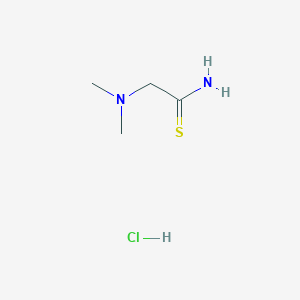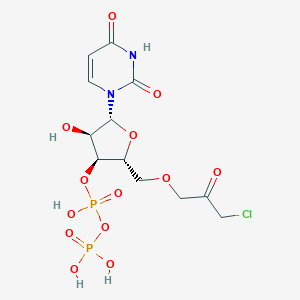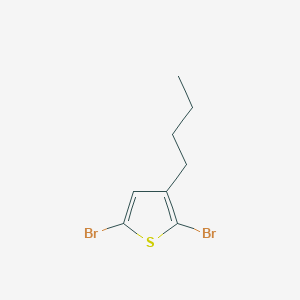
Phosphorodithioic acid, mixed O,O-bis(sec-Bu and isooctyl) esters, zinc salts
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phosphorodithioic acid, mixed O,O-bis(sec-Bu and isooctyl) esters, zinc salts is an organophosphorus compound widely used in various industrial applications. This compound is known for its role as an additive in lubricants and greases, providing anti-wear and anti-corrosion properties. It is a solid substance, typically appearing as white crystals, and is almost insoluble in water but soluble in organic solvents like alcohols and ethers .
Méthodes De Préparation
The preparation of Phosphorodithioic acid, mixed O,O-bis(sec-Bu and isooctyl) esters, zinc salts generally involves the following steps :
Formation of Phosphorodithioic Acid Esters: The process begins with the reaction of phosphoric acid with sulfur to produce phosphorodithioic acid. This acid is then esterified with sec-butyl alcohol and isooctyl alcohol to form the corresponding esters.
Reaction with Zinc Salts: The esters are subsequently reacted with zinc salts, such as zinc oxide or zinc acetate, to form the final product, this compound.
Industrial production methods typically involve large-scale batch or continuous processes, ensuring high purity and yield of the final product.
Analyse Des Réactions Chimiques
Phosphorodithioic acid, mixed O,O-bis(sec-Bu and isooctyl) esters, zinc salts undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form phosphorothioates and phosphates. Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reduction reactions can convert the compound back to its corresponding phosphorodithioic acid esters. Reducing agents like lithium aluminum hydride are often used.
Substitution: The compound can undergo substitution reactions where the alkyl groups (sec-butyl and isooctyl) are replaced by other alkyl or aryl groups. This is typically achieved using alkyl halides or aryl halides under basic conditions.
The major products formed from these reactions include phosphorothioates, phosphates, and substituted phosphorodithioic acid esters .
Applications De Recherche Scientifique
Phosphorodithioic acid, mixed O,O-bis(sec-Bu and isooctyl) esters, zinc salts has a wide range of scientific research applications:
Chemistry: It is used as an additive in lubricants and greases to enhance their anti-wear and anti-corrosion properties. It also serves as a stabilizer in various chemical formulations.
Biology: The compound is studied for its potential use in biological systems, particularly in enzyme inhibition and protein modification.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as an anti-inflammatory agent.
Mécanisme D'action
The mechanism of action of Phosphorodithioic acid, mixed O,O-bis(sec-Bu and isooctyl) esters, zinc salts involves its interaction with metal surfaces and biological molecules. The compound forms a protective film on metal surfaces, preventing wear and corrosion. In biological systems, it can inhibit enzymes by binding to their active sites, thereby modulating their activity. The molecular targets and pathways involved include metal ions and enzyme active sites .
Comparaison Avec Des Composés Similaires
Phosphorodithioic acid, mixed O,O-bis(sec-Bu and isooctyl) esters, zinc salts is part of a broader class of zinc dialkyl dithiophosphates (ZDDPs). Similar compounds include:
- Phosphorodithioic acid, mixed O,O-bis(iso-Bu and pentyl) esters, zinc salts
- Phosphorodithioic acid, mixed O,O-bis(2-ethylhexyl and iso-Bu and pentyl) esters, zinc salts
- Phosphorodithioic acid, mixed O,O-bis(isononyl and isooctyl) esters, zinc salts
Compared to these similar compounds, this compound is unique due to its specific combination of sec-butyl and isooctyl groups, which provide a balance of solubility and reactivity, making it particularly effective as a lubricant additive .
Propriétés
Numéro CAS |
113706-15-3 |
|---|---|
Formule moléculaire |
C24H52O4P2S4Zn |
Poids moléculaire |
660.3 g/mol |
Nom IUPAC |
zinc;butan-2-yloxy-(6-methylheptoxy)-sulfanylidene-sulfido-λ5-phosphane |
InChI |
InChI=1S/2C12H27O2PS2.Zn/c2*1-5-12(4)14-15(16,17)13-10-8-6-7-9-11(2)3;/h2*11-12H,5-10H2,1-4H3,(H,16,17);/q;;+2/p-2 |
Clé InChI |
JFNOTEFMYXBUBK-UHFFFAOYSA-L |
SMILES |
CCC(C)OP(=S)(OCCCCCC(C)C)[S-].CCC(C)OP(=S)(OCCCCCC(C)C)[S-].[Zn+2] |
SMILES canonique |
CCC(C)OP(=S)(OCCCCCC(C)C)[S-].CCC(C)OP(=S)(OCCCCCC(C)C)[S-].[Zn+2] |
| 113706-15-3 93819-94-4 |
|
Description physique |
Liquid |
Pictogrammes |
Corrosive; Irritant; Environmental Hazard |
Synonymes |
Phosphorodithioic acid, mixed O,O-bis(sec-Bu and isooctyl) esters, zinc salts |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


